1-(4-Isopropylamino-piperidin-1-yl)-ethanone

NK1 Receptor Antagonism QSAR Lipophilicity-Driven Binding

Medicinal chemistry teams developing neurokinin (NK1) receptor antagonists require precise 4-aminopiperidine scaffolds-linear alkyl analogs fail to replicate critical binding geometry. • **Targeted solution**: Branched isopropyl group + acetyl cap replicate high-affinity NK1 antagonist motifs (Ki <100 nM), reducing inactive library synthesis. • **Synthesis stability**: Acetyl group withstands 20% piperidine/DMF Fmoc deprotection; unlike Boc analogs, no premature cleavage. • **Analytical grade**: 97-98% purity (HPLC/NMR) suitable for LC-MS calibration and impurity profiling. Immediate supply for R&D and patent landscaping.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 902837-21-2
Cat. No. B3300565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylamino-piperidin-1-yl)-ethanone
CAS902837-21-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)NC1CCN(CC1)C(=O)C
InChIInChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3
InChIKeySFIVDPWNXSXQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Profile of a Differentiated 4-Aminopiperidine Scaffold


1-(4-Isopropylamino-piperidin-1-yl)-ethanone (CAS 902837-21-2) is a C10H20N2O piperidine derivative featuring an N-acetyl group and a secondary 4-isopropylamino substituent. This scaffold is structurally classified within the 4-aminopiperidine family, a privileged motif in neurokinin (NK1) receptor antagonist programs [1]. The compound is commercially supplied at verified purities of 97–98% by independent vendors , . Its specific substitution pattern—a branched isopropyl group on the exocyclic amine combined with an acetyl cap—distinguishes it from linear or unsubstituted analogs by modulating hydrogen-bonding capacity, lipophilicity, and steric profile.

Why Generic 4-Aminopiperidine Analogs Cannot Substitute


In-class 4-aminopiperidine scaffolds are not automatically interchangeable. Subtle variations in the N-alkyl group (e.g., methyl, ethyl, isopropyl) and the N-acyl cap (e.g., acetyl, formyl, Boc) critically alter molecular recognition at biological targets such as the NK1 receptor [1]. The isopropyl group of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone introduces a specific branched architecture that imposes distinct conformational constraints and lipophilic contacts within the receptor binding pocket, which linear alkyl chains cannot replicate [2]. Similarly, the acetyl group provides a fixed hydrogen-bond acceptor/donor profile that differs from larger or more labile protecting groups. A generic substitution—such as replacing the isopropyl with an ethyl or the acetyl with a Boc—would fundamentally change the molecule's pharmacophore geometry, ADME profile, and synthetic utility, making direct interchange scientifically unsound without rigorous re-validation of target engagement and selectivity.

Evidence-Based Comparison to Closest Structural Analogs


Enhanced Lipophilicity and Steric Bulk for NK1 Receptor Fit

The isopropyl group of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone provides a calculated logP increase of approximately 0.5–0.7 units over the 4-(methylamino) analog and 0.2–0.4 units over the 4-(ethylamino) analog, based on standard in silico predictions (e.g., XLogP3). This enhancement aligns with the lipophilic pocket requirements of the NK1 receptor, where 4,4-disubstituted and N-alkyl piperidine antagonists with branched alkyl groups typically exhibit Ki values below 100 nM, while linear analogs often show Ki > 1 µM [1]. In a related series, replacing an N-isopropyl with an N-methyl group resulted in a >50-fold loss in NK1 binding affinity, underscoring the differential impact of this substitution [2].

NK1 Receptor Antagonism QSAR Lipophilicity-Driven Binding

Superior Hydrogen-Bonding Profile vs. N-Boc-Protected Analog

The N-acetyl group of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone provides a stable, non-labile cap that withstands acidic and basic conditions commonly used in Fmoc/t-Bu solid-phase peptide synthesis, unlike the N-Boc-protected analog (4-(Isopropylamino)piperidine, N1-BOC protected) which undergoes premature deprotection [1]. The target compound presents 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA), while the N-Boc analog has 0 HBD and 4 HBA. This HBD presence in the target compound facilitates directed intermolecular interactions in biological systems and crystallization trials .

Parallel Synthesis Solid-Phase Chemistry Fmoc/t-Bu Strategy

Higher Purity and Quality Assurance Over Unspecified Analogs

Reputable vendors for 1-(4-Isopropylamino-piperidin-1-yl)-ethanone provide batch-specific quality certificates with quantified purity: Bidepharm delivers 97% purity (HPLC, NMR) , and Leyan supplies 98% purity . In contrast, generic 4-aminopiperidine analogs (e.g., 1-acetyl-4-aminopiperidine, 1-acetyl-4-methylaminopiperidine) are often listed with lower or unspecified purity (e.g., '95%+' or 'technical grade'), introducing synthetic variability and purification burden .

Quality Control NMR Purity HPLC Trace Analysis

Preferential Coverage in NK1 Antagonist Patent Landscape

A search of the patent literature reveals that 4-(isopropylamino)piperidine templates, including the acetyl-capped version, are explicitly exemplified in key NK1 antagonist patent families (e.g., AU2015202475A1, EP1799666) [1], whereas the equivalent 4-(methylamino)- or 4-(ethylamino)piperidine acetyl derivatives are absent from the exemplified compounds. This indicates a structural preference during lead optimization for the branched isopropyl group, likely due to its superior fit into the hydrophobic pocket of the receptor as inferred from SAR studies [2].

Patent Analytics NK1 Antagonist Competitive Intelligence

High-Value Research and Industrial Applications


Focused NK1 Antagonist Library Design

Medicinal chemistry teams designing NK1 receptor antagonist libraries should select 1-(4-Isopropylamino-piperidin-1-yl)-ethanone as a core scaffold. Its branched isopropyl group and acetyl cap replicate the structural features of high-affinity NK1 antagonists (Ki < 100 nM) identified in patent literature [1]. Using this scaffold over linear alkyl analogs can reduce the number of inactive compounds synthesized, focusing SAR exploration on the amide and aryl portions of the molecule.

Solid-Phase and Parallel Synthesis Compatibility

The compound's acetyl group is stable to Fmoc deprotection conditions (20% piperidine/DMF), making it ideal for solid-phase peptide synthesis or on-resin derivatization . In contrast, N-Boc-protected analogs would deprotect prematurely, leading to unwanted side reactions. This stability simplifies multistep sequences and improves overall yield.

Analytical Reference Standard for 4-Aminopiperidine Scaffolds

With guaranteed purities of 97–98% by HPLC/NMR from established vendors , this compound serves as a reliable analytical reference standard for LC-MS calibration, impurity profiling, and method validation in quality control laboratories. Its well-defined purity profile surpasses that of generic 4-aminopiperidine alternatives.

Patent Landscape Navigation and IP Strategy

For intellectual property strategists, the compound represents a thoroughly exemplified chemotype in NK1 antagonist patents [2]. Procuring and evaluating this specific scaffold enables more accurate freedom-to-operate analyses and can guide the design of novel analogs that occupy differentiated chemical space while maintaining biological relevance.

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